(4-Iodophenyl)phenylphosphinic acid
Overview
Description
(4-Iodophenyl)phenylphosphinic acid: is a chemical compound with the molecular formula C12H10IO2P and a molecular weight of 344.09 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phosphinic acid group. It is a relatively rare and unique chemical that has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)phenylphosphinic acid typically involves the reaction of 4-iodophenylphosphinic acid with a suitable reagent under controlled conditions. One common method is the phosphorylation of 4-iodophenol using phosphorus trichloride (PCl3) followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
(4-Iodophenyl)phenylphosphinic acid: can undergo various types of chemical reactions, including:
Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.
Reduction: Reduction reactions can be performed to convert the iodine atom to a different oxidation state.
Substitution: The iodine atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodine-containing byproducts such as iodates or iodine gas.
Reduction: Reduced iodine species or other iodine-containing compounds.
Substitution: A variety of substituted phenylphosphinic acids depending on the nucleophile or electrophile used.
Scientific Research Applications
(4-Iodophenyl)phenylphosphinic acid: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
(4-Iodophenyl)phenylphosphinic acid: can be compared with other similar compounds such as phenylphosphonic acid and 4-iodophenylphosphonic acid . While these compounds share structural similarities, the presence of the iodine atom in this compound imparts unique chemical properties and reactivity.
Comparison with Similar Compounds
Phenylphosphonic acid
4-Iodophenylphosphonic acid
4-Bromophenylphosphinic acid
4-Chlorophenylphosphinic acid
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Properties
IUPAC Name |
(4-iodophenyl)-phenylphosphinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IO2P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYFQAPPCKSFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969142 | |
Record name | (4-Iodophenyl)phenylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54185-74-9 | |
Record name | NSC140293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Iodophenyl)phenylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rare chemical library compound - solid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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